molecular formula C14H15Br B15334830 1-Bromo-4-(tert-butyl)naphthalene

1-Bromo-4-(tert-butyl)naphthalene

Cat. No.: B15334830
M. Wt: 263.17 g/mol
InChI Key: TWZCDYVJRPYSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(tert-butyl)naphthalene: is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom attached to the first position of the naphthalene ring and a tert-butyl group attached to the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butyl)naphthalene can be synthesized through the bromination of 4-(tert-butyl)naphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(tert-butyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield 4-(tert-butyl)naphthalene-1-methoxy.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the naphthalene ring with another aromatic ring.

Scientific Research Applications

1-Bromo-4-(tert-butyl)naphthalene has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of organic semiconductors and other advanced materials.

    Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)naphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 1-Bromo-2-(tert-butyl)naphthalene
  • 1-Bromo-3-(tert-butyl)naphthalene
  • 1-Bromo-4-methylnaphthalene

Comparison: 1-Bromo-4-(tert-butyl)naphthalene is unique due to the position of the tert-butyl group, which affects its steric and electronic properties. This makes it distinct in terms of reactivity and selectivity compared to other bromonaphthalenes with different substituent positions.

Properties

Molecular Formula

C14H15Br

Molecular Weight

263.17 g/mol

IUPAC Name

1-bromo-4-tert-butylnaphthalene

InChI

InChI=1S/C14H15Br/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

TWZCDYVJRPYSHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.